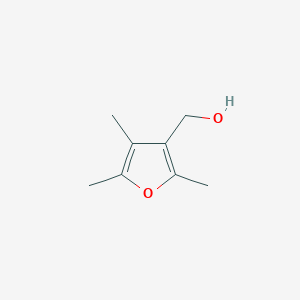

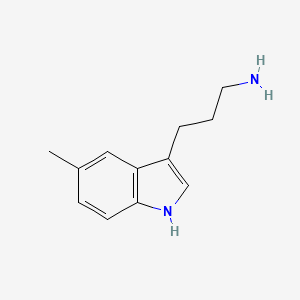

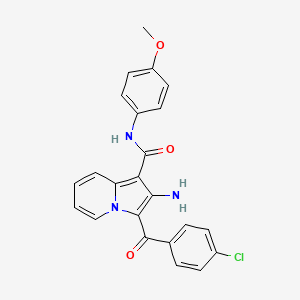

![molecular formula C25H27N5O2 B3002021 1-methyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-12-1](/img/structure/B3002021.png)

1-methyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-methyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is a structurally complex molecule that appears to be related to the family of purine derivatives. These compounds are of significant interest due to their potential biological activities, particularly as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), which are important in the regulation of glucose metabolism and have implications in the treatment of diabetes and other metabolic disorders .

Synthesis Analysis

The synthesis of related purine derivatives often involves multi-step reactions that include the formation of the purine ring followed by various substitutions at specific positions on the ring to achieve the desired functional groups. For instance, the synthesis of carboxybenzyl-substituted purine diones as DPP-IV inhibitors involves the introduction of carboxybenzyl and chloro/cyanobenzyl groups at the N-1 and N-7 positions, respectively . Similarly, the synthesis of other pyrimidine derivatives has been reported, where the reaction of thymine with substituted benzyl bromides in the presence of cesium carbonate leads to the formation of bis-substituted pyrimidine diones .

Molecular Structure Analysis

The molecular structure of purine and pyrimidine derivatives is often confirmed using techniques such as NMR spectroscopy and X-ray diffraction analysis. For example, the crystal structure of a related compound, 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione, was determined to crystallize in the orthorhombic space group with specific unit cell parameters, and its stability was probed using UV-Visible analysis . The molecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the stabilization of the crystal structure, as evidenced by Hirshfeld surface analysis .

Chemical Reactions Analysis

The reactivity of purine and pyrimidine derivatives can vary depending on the substituents and reaction conditions. For instance, the regioselective amination of condensed pyrimidines has been achieved under specific conditions, leading to the formation of amino derivatives . The intramolecular alkylation of certain purine diones has also been reported, resulting in the formation of imidazo-purine diones . These reactions are crucial for the functionalization of the purine and pyrimidine rings, which directly affects their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine and pyrimidine derivatives are influenced by their molecular structure. The planarity of the pyrimidine ring, the deviation of certain atoms from the mean plane, and the orientation of substituent benzene rings can affect the molecule's overall conformation and, consequently, its chemical properties . The intermolecular interactions, such as hydrogen bonding, are essential for the formation of stable crystal structures and can also influence the solubility and reactivity of these compounds . The antiviral activity of purine derivatives has been linked to the presence of specific substituents, indicating the importance of the molecular structure in determining the biological activity .

properties

IUPAC Name |

1-methyl-3-[(2-methylphenyl)methyl]-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O2/c1-18-9-6-7-12-20(18)17-30-23(31)21-22(27(2)25(30)32)26-24-28(14-8-15-29(21)24)16-13-19-10-4-3-5-11-19/h3-7,9-12H,8,13-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXGYMMWOFCSQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3CCCN4CCC5=CC=CC=C5)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

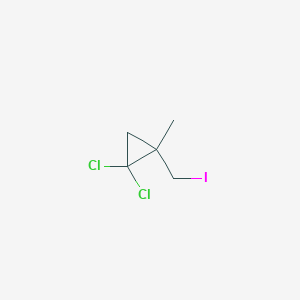

![Dispiro[2.2.26.23]decane-8-carboxylic acid](/img/structure/B3001940.png)

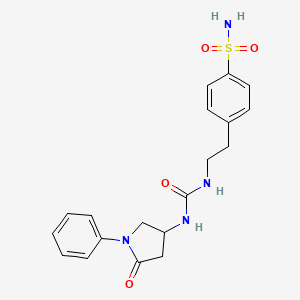

![ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3001941.png)

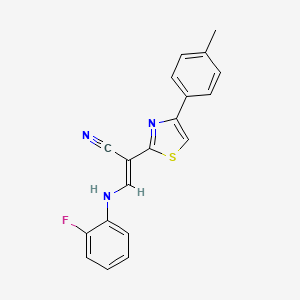

![N-(benzo[b]thiophen-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3001951.png)

![3-(2-aminoethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B3001953.png)

![N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3001956.png)